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Compound of Interest

Compound Name:
6-Bromo-8-methoxy-

[1,2,4]triazolo[4,3-a]pyrazine

CAS No.: 1350885-67-4

Cat. No.: B577843

Get Quote

Introduction: The Scaffold Advantage
In the landscape of nitrogen-rich heterocycles, the [1,2,4]triazolo[4,3-a]pyrazine scaffold stands

out as a privileged structure.[1] Unlike its bioisosteres (e.g., triazolopyridines or quinoxalines),

this fused bicyclic system offers a unique balance of high polar surface area (PSA) and low

lipophilicity, making it an ideal template for optimizing Ligand Efficiency (LE) and Lipophilic

Ligand Efficiency (LLE).

Physicochemical Profile[2][3]
H-Bond Acceptors: 3-4 (depending on substitution), facilitating critical water-mediated

bridges or direct interactions with hinge regions in kinases.

Metabolic Stability: The pyrazine ring, while electron-deficient, is less prone to oxidative

metabolism compared to more electron-rich systems, though C-oxidation can occur if not

blocked.
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Solubility: The high nitrogen count significantly lowers logP, addressing the common

"molecular obesity" problem in late-stage drug discovery.

Strategic Synthesis: The "Build-Couple-Pair"
Approach
The construction of the triazolo[4,3-a]pyrazine core is robust, typically relying on the

cyclocondensation of hydrazinopyrazines. Below is the validated workflow for synthesizing C3-

and C5/6/8-substituted derivatives.
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Figure 1: General synthetic workflow for the construction of the triazolo[4,3-a]pyrazine core.

The route allows for diversity at the C3 position via the carboxylic acid input.

Detailed Protocol: Synthesis of 3-Substituted-
[1,2,4]Triazolo[4,3-a]Pyrazine
Objective: Synthesis of a C3-aryl substituted derivative for kinase SAR exploration.

Reagents & Equipment:

2-Chloropyrazine (CAS: 14508-49-7)

Hydrazine monohydrate (64-65% N2H4)

Aryl Carboxylic Acid (Diversity Element)
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POCl3 (Phosphorus oxychloride)

LC-MS (for validation)

Step-by-Step Methodology:

Hydrazinolysis (Nucleophilic Aromatic Substitution):

Dissolve 2-chloropyrazine (10 mmol) in Ethanol (20 mL).

Add Hydrazine monohydrate (30 mmol, 3 eq) dropwise at 0°C. Rationale: Excess

hydrazine prevents the formation of dimer byproducts.

Reflux for 2 hours. Monitor disappearance of starting material by TLC (50%

EtOAc/Hexane).

Cool to RT. The product, 2-hydrazinopyrazine, often precipitates. Filter and wash with cold

ethanol. If no precipitate, concentrate and recrystallize.

Acylation (Introduction of Diversity):

Dissolve 2-hydrazinopyrazine (5 mmol) in DCM (15 mL).

Add the desired Aryl Carboxylic Acid (5.5 mmol) and EDC·HCl (6 mmol).

Stir at RT for 4-12 hours.

Checkpoint: Confirm formation of the linear acyl hydrazide via LC-MS [M+H]+.

Cyclodehydration (Ring Closure):

Method A (Robust): Suspend the acyl hydrazide in POCl3 (5 mL). Heat to 80°C for 3

hours. Caution: POCl3 is corrosive. Quench carefully with ice water.

Method B (Mild): For acid-sensitive substrates, use Burgess reagent in THF under

microwave irradiation (100°C, 15 min).

Neutralize the aqueous layer with NaHCO3 and extract with EtOAc.
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Purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications
The triazolo[4,3-a]pyrazine scaffold has demonstrated high potency across diverse biological

targets.

Case Study 1: Dual c-Met/VEGFR-2 Inhibitors (Oncology)
Inhibitors of c-Met often suffer from poor solubility. Fusing the triazolopyrazine core with a 4-

oxo-pyridazinone moiety has yielded compounds with nanomolar potency.[2]

Mechanism: The N1 and N2 nitrogens of the triazole ring often serve as H-bond acceptors

for the kinase hinge region (e.g., Met1160 in c-Met).

Key Insight: Substitution at the C3 position dictates selectivity. A rigid aromatic system here

(e.g., substituted benzyl) fills the hydrophobic back pocket.

Table 1: SAR Summary of c-Met Inhibitors (Representative Data)

Compound ID C3 Substituent C6 Substituent
c-Met IC50
(nM)

A549 Cell IC50
(µM)

TP-01 Methyl H >10,000 >50

TP-05 4-F-Phenyl H 450 12.5

TP-22i

(4-oxo-

pyridazinone)-

benzyl

H 48 0.83

Data adapted from Zhang et al. (2020) demonstrating the impact of the C3-tail on potency.

Case Study 2: PDE2/PDE10 Inhibitors (CNS Disorders)
Phosphodiesterase inhibition requires brain-penetrant scaffolds.[3] The triazolo[4,3-a]pyrazine

core is used to replace the quinoline core found in earlier PDE inhibitors to reduce P-gp efflux

liability.
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Design Logic:

Selectivity: Introducing a lipophilic moiety (e.g., -CF3 or cyclopropyl) on the phenyl ring

attached to the triazole (C3) improves PDE2 selectivity over PDE10.

Brain Penetration: The lower molecular weight and reduced aromatic ring count

(compared to tricyclics) improve CNS MPO (Multi-Parameter Optimization) scores.

Biological Evaluation Protocol
Kinase Inhibition Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 of synthesized triazolo[4,3-a]pyrazines against c-Met.

Reagents:

Recombinant c-Met kinase (0.2 µ g/well )

Poly(Glu, Tyr) 4:1 substrate

Ultrapure ATP (10 µM)

ADP-Glo™ Reagent (Promega)

Workflow:

Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc:

10 µM).

Enzyme Reaction:

Add 2 µL compound + 4 µL kinase buffer (containing c-Met) to a 384-well white plate.

Incubate 10 min at RT.

Add 4 µL ATP/Substrate mix.

Incubate 60 min at RT.
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Detection:

Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate

40 min.

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30

min.

Readout: Measure luminescence using a plate reader (e.g., EnVision).

Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Structural Logic & SAR Map
Understanding where to modify the scaffold is crucial for success.
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Figure 2: Structure-Activity Relationship (SAR) decision tree. The C3 position is the primary

driver for potency and selectivity, while the pyrazine ring carbons (C5, C6, C8) are optimized for

physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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